molecular formula C10H21Cl2N3S B1431138 4-[(Dipropylamino)methyl]-1,3-thiazol-2-amine dihydrochloride CAS No. 1426291-00-0

4-[(Dipropylamino)methyl]-1,3-thiazol-2-amine dihydrochloride

Cat. No. B1431138
M. Wt: 286.3 g/mol
InChI Key: WOHWHFFVHZLPJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[(Dipropylamino)methyl]-1,3-thiazol-2-amine dihydrochloride” is a chemical compound with the molecular formula C10H21Cl2N3S. It has a molecular weight of 286.26 . This compound is used for research purposes .

Scientific Research Applications

  • Synthesis of Thiazolo[5,4-d]pyrimidin-7-amines and Purine-6-thiones :

    • Research by Andersen, Hammad, and Pedersen (1986) explores the synthesis of thiazolo[5,4-d]pyrimidin-7-amines and purine-6-thiones from 5-(acylamino)-2-methyl-4-thiazolecarboxamides. This study contributes to the field of organic synthesis, particularly in the context of creating complex heterocyclic compounds (Andersen, Hammad, & Pedersen, 1986).
  • Corrosion Inhibition Studies :

    • Yüce, Mert, Kardaş, and Yazıcı (2014) conducted a study on the use of 2-amino-4-methyl-thiazole as a corrosion inhibitor for mild steel in HCl solution. This indicates the potential application of thiazole derivatives in protecting metals from corrosion, highlighting their utility in industrial contexts (Yüce, Mert, Kardaş, & Yazıcı, 2014).
  • Applications in Organic Synthesis :

    • Schöllkopf (1977) and (1979) described the use of α-metalated isocyanides in organic synthesis, highlighting their role in forming heterocycles and as synthons for α-metalated primary amines. This demonstrates the versatility of thiazole derivatives in synthesizing a wide range of organic compounds (Schöllkopf, 1977) (Schöllkopf, 1979).
  • Anticancer Agent Synthesis :

    • Nofal, Soliman, El-Karim, El-Zahar, Srour, Sethumadhavan, and Maher (2014) worked on the synthesis of new benzimidazole–thiazole derivatives as anticancer agents. Their research demonstrates the potential of thiazole derivatives in the development of new therapeutic agents (Nofal et al., 2014).
  • Photophysical Properties Study :

    • Murai, Yamaguchi, Hayano, Maruyama, Kawai, Kawakami, and Yashita (2017) conducted research on the synthesis and photophysical properties of 5-N-Arylamino-4-methylthiazoles. This study is significant in understanding the optical properties of thiazole derivatives, which could have applications in materials science (Murai et al., 2017).
  • Enzyme Inhibitory Activity Assessment :

    • Karimian, Eshghi, Bakavoli, Shiri, Saadatmandzadeh, Asghari, and Moradi (2015) investigated the enzyme inhibitory activity of dipyrimido[4,5-b:5,4-e][1,4]thiazine derivatives, showing the potential of thiazole derivatives in biochemical applications (Karimian et al., 2015).

properties

IUPAC Name

4-[(dipropylamino)methyl]-1,3-thiazol-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3S.2ClH/c1-3-5-13(6-4-2)7-9-8-14-10(11)12-9;;/h8H,3-7H2,1-2H3,(H2,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHWHFFVHZLPJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CC1=CSC(=N1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Dipropylamino)methyl]-1,3-thiazol-2-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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